molecular formula C19H12O B2828970 9H-Tribenzo[a,c,e][7]annulen-9-one CAS No. 68089-73-6

9H-Tribenzo[a,c,e][7]annulen-9-one

Cat. No.: B2828970
CAS No.: 68089-73-6
M. Wt: 256.304
InChI Key: XJROVMTUTAVKMP-UHFFFAOYSA-N
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Description

9H-Tribenzoa,c,eannulen-9-one is a unique organic compound characterized by its saddle-shaped structure and inherent chirality This compound belongs to the class of tribenzoannulenes, which are known for their conformational stability and chiral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Tribenzoa,c,eannulen-9-one typically involves the palladium-catalyzed coupling of hydrazone derivatives of the compound with benzyl bromides. The key step in this process is the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This method allows for the efficient and enantioselective synthesis of inherently chiral tribenzoannulene derivatives under mild conditions.

Industrial Production Methods: While specific industrial production methods for 9H-Tribenzoa,c,eannulen-9-one are not extensively documented, the synthetic route involving palladium-catalyzed coupling is scalable and can be adapted for larger-scale production. The use of palladium catalysts and hydrazone derivatives ensures high yields and enantioselectivity, making it a viable method for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9H-Tribenzoa,c,eannulen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly involving halogens, can introduce new functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

9H-Tribenzoa,c,eannulen-9-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9H-Tribenzoa,c,eannulen-9-one stands out due to its inherent chirality and stable saddle-shaped structure These properties make it a valuable compound for studying stereoselective synthesis and for use as a ligand in various catalytic reactions

Properties

IUPAC Name

tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJROVMTUTAVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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